molecular formula C21H19N3O3S B2932414 4-amino-9-ethyl-6-(2-methylphenyl)-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile CAS No. 893291-90-2

4-amino-9-ethyl-6-(2-methylphenyl)-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile

Cat. No.: B2932414
CAS No.: 893291-90-2
M. Wt: 393.46
InChI Key: MQGQLPVFDXQXQP-UHFFFAOYSA-N
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Description

4-amino-9-ethyl-6-(2-methylphenyl)-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8400^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-9-ethyl-6-(2-methylphenyl)-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-amino-9-ethyl-6-(2-methylphenyl)-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reaction conditions and the nature of the starting material

Scientific Research Applications

4-amino-9-ethyl-6-(2-methylphenyl)-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-9-ethyl-6-(2-methylphenyl)-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 4-amino-9-ethyl-6-(2-methylphenyl)-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile include:

Uniqueness

The uniqueness of 4-amino-9-ethyl-6-(2-methylphenyl)-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[840

Properties

IUPAC Name

2-amino-6-ethyl-4-(2-methylphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-3-24-17-11-7-6-10-15(17)19-20(28(24,25)26)18(16(12-22)21(23)27-19)14-9-5-4-8-13(14)2/h4-11,18H,3,23H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGQLPVFDXQXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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